
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- is a complex organic compound with significant interest in various scientific fields This compound features a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two keto groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- typically involves multi-step organic reactions One common method starts with the preparation of the pyrimidinedione core through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic conditions The hydroxy-isocyanobutyl side chain can be introduced via a nucleophilic substitution reaction, where a suitable halide precursor reacts with the pyrimidinedione intermediate in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact. Purification processes such as crystallization and chromatography are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto groups in the pyrimidinedione ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isocyanobutyl side chain can undergo nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The hydroxy and isocyanobutyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrimidinedione core can participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxybutyl)-5-methyl-: Lacks the isocyanide group, resulting in different reactivity and biological activity.
2,4(1H,3H)-Pyrimidinedione, 1-(4-isocyanobutyl)-5-methyl-: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-ethyl-: Has an ethyl group instead of a methyl group, altering its steric properties and reactivity.
Uniqueness
The presence of both hydroxy and isocyanide groups in 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxy-3-isocyanobutyl)-5-methyl-, ®- makes it unique among similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
131669-25-5 |
|---|---|
分子式 |
C10H13N3O3 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
1-[(3R)-4-hydroxy-3-isocyanobutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N3O3/c1-7-5-13(10(16)12-9(7)15)4-3-8(6-14)11-2/h5,8,14H,3-4,6H2,1H3,(H,12,15,16)/t8-/m1/s1 |
InChI 键 |
JNOURSJLXPLCRZ-MRVPVSSYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)[N+]#[C-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


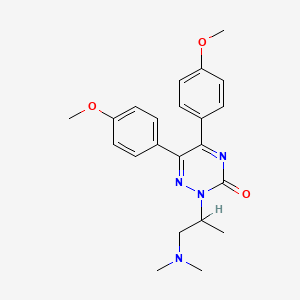
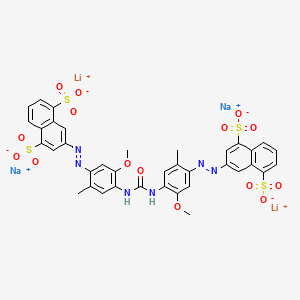
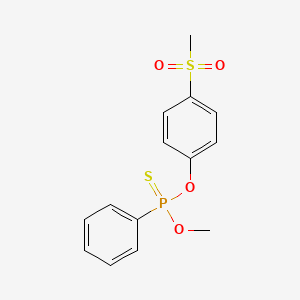
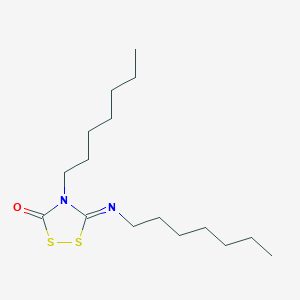
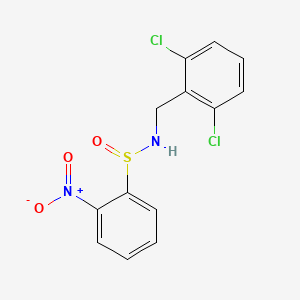
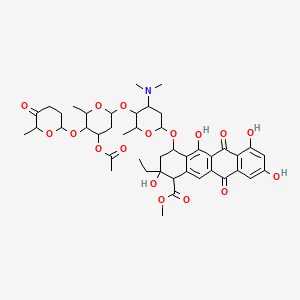
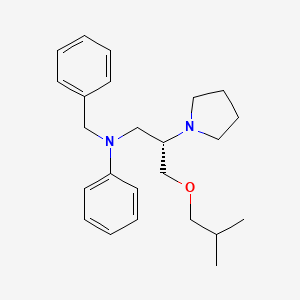
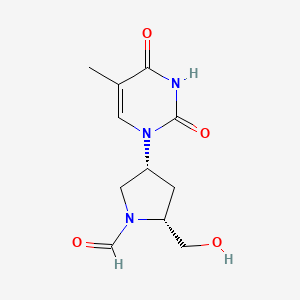
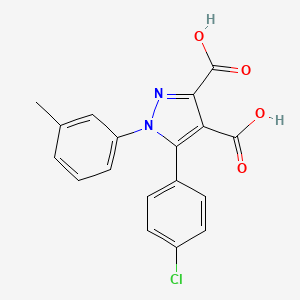
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
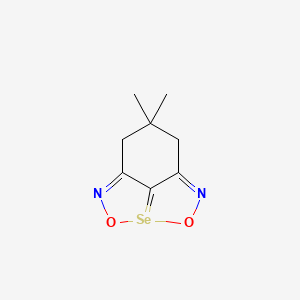
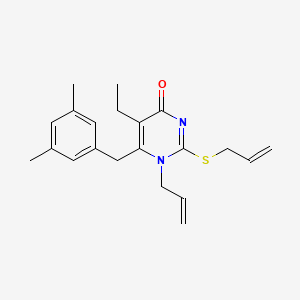
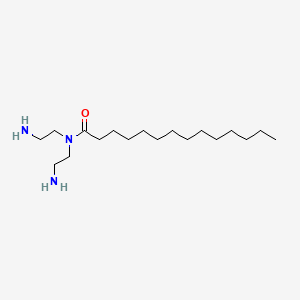
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
